molecular formula C5H13ClFNO2S B13465679 3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride CAS No. 2870667-49-3

3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride

Cat. No.: B13465679
CAS No.: 2870667-49-3
M. Wt: 205.68 g/mol
InChI Key: JZUOAVXJYFNHHY-UHFFFAOYSA-N
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Description

As such, a detailed introduction cannot be constructed from the available sources. This compound’s name suggests a sulfonyl fluoride functional group, a dimethyl-substituted propane backbone, and an amino group, with a hydrochloride counterion. Such structural features are distinct from the compounds described in the evidence, which lack sulfonyl fluoride moieties. Further research using specialized chemical databases or peer-reviewed literature is required to obtain accurate data on this compound.

Properties

CAS No.

2870667-49-3

Molecular Formula

C5H13ClFNO2S

Molecular Weight

205.68 g/mol

IUPAC Name

3-amino-2,2-dimethylpropane-1-sulfonyl fluoride;hydrochloride

InChI

InChI=1S/C5H12FNO2S.ClH/c1-5(2,3-7)4-10(6,8)9;/h3-4,7H2,1-2H3;1H

InChI Key

JZUOAVXJYFNHHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)CS(=O)(=O)F.Cl

Origin of Product

United States

Preparation Methods

Multi-Step Esterification, Protection, and Ammonolysis Route

One of the most detailed and industrially relevant preparation methods involves three main steps: esterification of hydroxypivalic acid, protection of the hydroxyl group, and ammonolysis to introduce the amino functionality. This method is well documented in patent CN102477002B and includes the following key steps:

Step Reaction Description Reagents & Conditions Yield & Notes
1. Esterification Hydroxypivalic acid is esterified with alcohols (methanol, ethanol, isopropanol) under acid catalysis (HCl, H2SO4, p-toluenesulfonic acid) Acid catalyzed reflux in alcohol solvent, e.g., 8-18 h reflux Typical yields 70-75%, high purity esters (GC > 99%)
2. Protection The esterified hydroxyl group is reacted with acyl chlorides (acetyl chloride, benzoyl chloride, methylsulfonyl chloride) in presence of alkali (Na2CO3, pyridine) to form protected esters Solvents like dichloromethane or 1,2-dichloroethane, room temp to reflux Protection step ensures selective functionalization
3. Ammonolysis The protected ester is treated with concentrated ammonia solution (28%) under reflux (~8 h) to convert to 3-amino-2,2-dimethylpropionamide intermediate Reflux in aqueous ammonia, followed by extraction and concentration Yields range 54.7-60%, depending on ester type

This route provides a rational, scalable approach with commercially available raw materials and moderate to good yields. The ammonia treatment converts the protected esters into the corresponding amides, which are key intermediates toward the sulfonyl fluoride.

Electrochemical Oxidative Fluorination Approach

An environmentally benign electrochemical method has been developed for sulfonyl fluoride synthesis from thiols or disulfides, which can be applied to aminoalkyl thiol precursors. The process involves:

  • Anodic oxidation of thiols to disulfides
  • Further oxidation to sulfenyl fluorides in presence of nucleophilic fluoride sources (e.g., KF)
  • Mild conditions with short reaction times (5-45 min in flow reactors)
  • Avoids harsh reagents and reduces waste

This approach offers a green alternative for preparing sulfonyl fluorides, potentially applicable to 3-amino-2,2-dimethylpropane derivatives if suitable thiol precursors are available.

Photoredox Catalysis for Sulfonyl Fluoride Synthesis

A recent Nature Communications report describes a photoredox catalytic method for rapid access to aliphatic sulfonyl fluorides from carboxylic acid feedstocks. Key features:

  • Use of NHPI (N-hydroxyphthalimide) redox-active esters derived from carboxylic acids
  • Visible light irradiation with Eosin Y-Na catalyst under argon atmosphere
  • Reaction with vinyl sulfonyl fluoride (VSF) to introduce sulfonyl fluoride group
  • Mild conditions (room temperature, 12-24 h)
  • Purification by flash chromatography

This method is versatile and could be adapted for the synthesis of 3-amino-2,2-dimethylpropane-1-sulfonyl fluoride derivatives starting from appropriate carboxylic acid precursors.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages Limitations
Esterification–Protection–Ammonolysis 1) Acid-catalyzed esterification 2) Acyl chloride protection 3) Ammonolysis Alcohols, acid catalysts, acyl chlorides, ammonia solution, reflux Scalable, uses inexpensive raw materials, moderate yields (55-75%) Multi-step, moderate yields, requires careful protection
Catalytic Amidation Catalytic coupling of sulfonyl fluorides with amines HOBt, DIPEA, TMDS, DMSO, 25 °C, 24 h Mild, high yield, catalytic, broad substrate scope Requires sulfonyl fluoride and amine precursors
Electrochemical Oxidation Oxidation of thiols/disulfides to sulfonyl fluorides Electrochemical cell, KF, mild conditions, flow reactors Green, fast, avoids harsh reagents Requires thiol precursors, specialized equipment
Photoredox Catalysis Radical coupling of NHPI esters with vinyl sulfonyl fluoride Eosin Y-Na, blue LED, MeCN, argon, 12-24 h Mild, uses abundant carboxylic acids, versatile Requires photochemical setup, longer reaction times

Research Data and Yields

From the patent CN102477002B, detailed yields and reaction conditions are reported for esterification and ammonolysis steps:

Entry Ester Type Esterification Yield (%) Ammonolysis Yield (%) Notes
1 Methyl ester 70 60 Reflux in methanol, 18 h esterification
2 Isopropyl ester 70 54.7 Reflux in isopropanol, 18 h esterification
3 Ethyl ester 75 60 Reflux in ethanol, 8 h esterification

Yields indicate that the ethyl ester route provides slightly higher overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso compounds.

    Reduction Products: Reduction can yield primary amines or other reduced derivatives.

Scientific Research Applications

3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonyl fluoride derivatives.

    Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride involves its interaction with molecular targets, such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of these compounds:

Table 1: Key Properties of Fluorinated Hydrochloride Salts from Evidence

Property 3-Fluoro Deschloroketamine Hydrochloride 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride
CAS Registry No. 2657761-24-3 1909313-82-1
Molecular Formula C₁₃H₁₆FNO • HCl Not explicitly stated; includes C, H, Cl, F, N
Molecular Weight 257.7 g/mol Not provided
Purity ≥98% Not explicitly stated
Structural Features Cyclohexanone backbone, 3-fluorophenyl group Propanamide backbone, 4-fluorophenylmethyl substituent
Primary Applications Research and forensic standards Pharmaceutical development, agrochemicals, material science
Storage Conditions -20°C, stable for ≥5 years Not provided

Key Differences:

Structural Backbone: 3-Fluoro Deschloroketamine Hydrochloride features a cyclohexanone ring with a fluorinated aromatic group, typical of ketamine analogs .

Functional Groups: The former includes a ketone group (cyclohexanone), while the latter has an amide group, influencing solubility and reactivity.

Applications :

  • 3-Fluoro Deschloroketamine is used in forensic and analytical research due to its psychoactive properties .
  • The propanamide derivative is highlighted for broader industrial applications, including drug development .

Limitations of Comparison:

Neither compound shares the sulfonyl fluoride group or propane backbone described in the target compound’s name.

Biological Activity

3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride, often referred to as a sulfonyl fluoride compound, is notable for its biological activity, particularly in the context of enzyme inhibition and modification of biomolecules. This article explores its mechanisms of action, biological applications, and relevant research findings.

  • Molecular Formula : C5_5H12_{12}FNO2_2S
  • SMILES : CC(C)(CN)CS(=O)(=O)F
  • InChI : InChI=1S/C5H12FNO2S/c1-5(2,3-7)4-10(6,8)9/h3-4,7H2,1-2H3

This compound functions primarily through the following mechanisms:

  • Enzyme Inhibition : The compound acts as an irreversible inhibitor of serine proteases by modifying active site residues. This modification can lead to a significant decrease in enzyme activity, impacting various biological pathways .
  • Receptor Modulation : It can covalently bind to receptor sites, thereby altering receptor function and potentially influencing signaling pathways associated with various physiological responses.
  • Modification of Biomolecules : By undergoing sulfonylation reactions, this compound modifies peptides and proteins, which can affect their stability and biological activity. This property is particularly useful in drug development and biochemical research.

Biological Applications

The biological applications of this compound are diverse:

  • Drug Development : It is explored for its potential in designing enzyme inhibitors and receptor modulators. The compound's structural features enhance metabolic stability and bioavailability in therapeutic contexts .
  • Research Tool : In laboratory settings, it serves as a reagent for modifying biomolecules to study their functional properties and interactions within biological systems.

Case Study 1: Inhibition of Serine Proteases

A study demonstrated that this compound effectively inhibits serine proteases involved in inflammatory responses. The compound was shown to attenuate airway inflammation in a mouse model of airway allergy by inhibiting NADPH oxidase activation .

Case Study 2: Modification of Peptides

Research indicated that the sulfonylation of peptides using this compound resulted in enhanced stability against proteolytic degradation. This modification proved beneficial for developing peptide-based therapeutics with improved pharmacokinetic profiles .

Table 1: Biological Activity Overview

Activity TypeMechanismReference
Enzyme InhibitionIrreversible inhibition of serine proteases
Receptor ModulationCovalent binding to receptors
Biomolecule ModificationSulfonylation of peptides

Table 2: Research Findings on Biological Effects

Study FocusFindingsReference
Airway InflammationAttenuation via protease inhibition
Peptide StabilityEnhanced stability through sulfonylation
Enzyme SelectivitySelective inhibition patterns observed

Q & A

Q. What are the key synthetic strategies for 3-Amino-2,2-dimethylpropane-1-sulfonyl fluoride hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves multi-step routes, starting with precursors like branched aldehydes or fluorinated intermediates. For example, analogous compounds (e.g., 3-Amino-2,2-dimethylcyclobutanecarboxylic acid hydrochloride) are synthesized via reductive amination using agents like sodium borohydride under controlled pH and temperature . Fluorination steps may employ reagents such as sulfur tetrafluoride or difluoroacetic acid derivatives to introduce the sulfonyl fluoride group. Optimization includes adjusting stoichiometry, solvent polarity (e.g., dichloromethane or methanol), and reaction time to maximize yield and minimize byproducts .

Q. How can researchers verify the purity and structural integrity of this compound?

Reverse-phase HPLC (e.g., using a Newcrom R1 column with acetonitrile/water gradients) is effective for purity assessment, as demonstrated for structurally related hydrochlorides . Complementary techniques include:

  • Mass spectrometry (MS) for molecular weight confirmation.
  • NMR spectroscopy (¹H/¹³C) to resolve branched alkyl and sulfonyl fluoride groups.
  • Elemental analysis to validate stoichiometry, particularly for halogen content (Cl, F) .

Q. What solvents and storage conditions are recommended to maintain stability?

The compound is likely hygroscopic due to its hydrochloride salt form. Storage at −20°C in anhydrous solvents like dichloromethane or dimethyl sulfoxide (DMSO) is advised. Stability studies for similar hydrochlorides show degradation under prolonged exposure to light or moisture, necessitating inert atmospheres (e.g., argon) and desiccants .

Advanced Research Questions

Q. How do stereochemical and fluorination effects influence reactivity in cross-coupling or bioconjugation reactions?

The sulfonyl fluoride group’s electrophilicity enables selective reactions with nucleophiles (e.g., thiols in proteins). Fluorine’s electron-withdrawing nature enhances this reactivity, as seen in fluorinated amino acid derivatives . Stereochemical constraints from the dimethylpropane backbone may hinder access to certain active sites, requiring computational modeling (e.g., DFT) to predict steric interactions .

Q. What experimental approaches resolve contradictions in reported solubility or biological activity data?

Discrepancies often arise from impurities or polymorphic forms. Strategies include:

  • Reproducing synthesis with strict adherence to published protocols.
  • High-throughput screening under varied pH, ionic strength, and co-solvent conditions.
  • Crystallography to identify polymorphs affecting solubility, as observed in related cyclobutane derivatives .

Q. How does this compound interact with enzymatic targets, and what mechanistic insights are critical for therapeutic applications?

The amino group facilitates hydrogen bonding with catalytic residues, while the sulfonyl fluoride acts as a covalent inhibitor. For example, fluorinated analogs inhibit serine hydrolases by forming stable enzyme-adducts. Mechanistic studies should combine:

  • Kinetic assays (e.g., IC₅₀ determination).
  • X-ray crystallography to map binding modes.
  • Metabolic profiling to assess off-target effects .

Q. How does this compound compare to structurally related sulfonyl fluorides in terms of reactivity and selectivity?

Comparative analysis (Table 1) highlights key differences:

CompoundBackbone StructureFluorination PatternReactivity with Thiols
TargetBranched alkaneSulfonyl fluorideHigh (pH-dependent)
Analog 1CyclobutaneTrifluoromethylModerate
Analog 2AromaticDifluoroethylLow

Branched alkanes enhance steric shielding, reducing non-specific binding compared to aromatic analogs .

Methodological Notes

  • Stereochemical Analysis : Use chiral HPLC or capillary electrophoresis to resolve enantiomers, critical for biological studies .
  • Safety Protocols : Adhere to GHS guidelines for fluorinated hydrochlorides, including fume hood use and PPE (gloves, goggles) .
  • Data Validation : Cross-reference with PubChem or ECHA databases for spectral and toxicity data .

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